BX-912 exerts its effects through a direct and specific mechanism, with detailed quantitative data on its potency and selectivity available.
Table 1: Quantitative Inhibitory Profile of this compound [1] [2] [3]
| Target / Parameter | Value / IC₅₀ | Context / Selectivity Note |
|---|---|---|
| PDK1 | 12 - 26 nM | Primary target; potent inhibition |
| PKA | 110 nM | ~9-fold less selective than PDK1 |
| KDR (VEGFR2) | 410 nM | |
| CDK2/CyclinE | 650 nM | |
| Chk1 | 830 nM | |
| c-Kit | 850 nM | |
| PKC | >1,000 nM | ~105-fold less selective than PDK1 |
| GSK3β | >1,000 nM | ~600-fold less selective than PDK1 |
The following diagram illustrates the signaling pathway affected by this compound and its cellular outcomes:
This compound inhibits PDK1, blocking Akt activation and its pro-survival signals.
To evaluate the efficacy of this compound, researchers use specific biochemical and cellular assays.
Table 2: Key Experimental Assays for this compound [1] [2]
| Assay Type | Key Components | Readout / Measurement |
|---|---|---|
| In Vitro Kinase Assay (Direct) | Recombinant human PDK1, substrate peptide, ATP, [γ-³³P]ATP, Mg²⁺ | Radiolabeled phosphate incorporation into substrate, measured by phosphocellulose paper binding and phosphorimager. |
| In Vitro Kinase Assay (Coupled) | PDK1, inactive AKT2, PIP₃-containing vesicles, ATP, [γ-³³P]ATP, biotinylated peptide substrate | Scintillation proximity counting after capturing biotinylated peptide on streptavidin-coated SPA beads. |
| Cell Viability/Proliferation (CCK-8/WST-1) | Tumor cells (e.g., MDA-468, PC-3), this compound in DMSO, metabolic dye (WST-1/CCK-8) | Absorbance at 450 nm after 72-hour incubation; signal proportional to viable cell number. |
This compound has been instrumental as a research tool in preclinical studies to understand the role of PDK1 in various biological processes and diseases.
The table below consolidates the key quantitative data available for BX-912 from scientific literature and commercial sources.
| Parameter | Reported Value | Experimental Context / Notes |
|---|---|---|
| IC₅₀ (Direct Kinase Assay) | 26 nM [1] [2] | Potent and ATP-competitive inhibition of PDK1 [1]. |
| IC₅₀ (Cell-Based Assay) | 12 nM [3] | |
| Selectivity | >9-fold vs. PKA; >105-fold vs. PKC [1] | 9-fold selectivity over PKA (IC₅₀ of 110 nM) and 105-fold selectivity against PKC [1]. |
| Cellular Growth Inhibition (IC₅₀) | 320 nM (PC-3 cells in soft agar) [2] | More potent than inhibition of cells grown on plastic (IC₅₀ = 5.5 µM) [2]. |
| Cellular Activity | 0.3 µM (Inhibition of osteoblast differentiation) [4] | Effectively reduced ALP-positive cells and mineralization in mouse BMSCs [4]. |
The primary data on this compound originates from a seminal 2005 study, with subsequent research applying the inhibitor in various biological models.
The following diagram, generated using DOT language, illustrates the position of PDK1 and the inhibitory action of this compound within the canonical PI3K/PDK1/Akt signaling pathway.
Diagram 1: this compound inhibits PDK1 in the PI3K/PDK1/Akt pathway, blocking cell survival and growth signals.
The potency and selectivity of BX-912 have been characterized in cell-free biochemical assays. The table below lists its half-maximal inhibitory concentration (IC₅₀) against various kinases [1].
| Kinase Target | IC₅₀ Value | Selectivity Fold (over PDK1) |
|---|---|---|
| PDK1 | 12 nM | (Reference) |
| PKA | 110 nM | 9-fold |
| KDR | 410 nM | 34-fold |
| CDK2/CyclinE | 650 nM | 54-fold |
| Chk1 | 830 nM | 69-fold |
| PKC | (1.26 µM) | 105-fold |
| GSK3β | (7.2 µM) | 600-fold |
This data shows that this compound exhibits strong selectivity for PDK1 over other related kinases like PKA and PKC, and even greater selectivity against GSK3β [1]. The inhibitor functions by competitively binding to the ATP-binding pocket of PDK1 [1].
The key data for this compound was generated using the following established experimental methods.
The direct inhibition of PDK1 enzyme activity by this compound was measured using two main assay formats [1]:
biotin-ARRRDGGGAQPFRPRAATF).H₂N-ARRRGVTTKTFCGT).The cellular efficacy of this compound was tested in cancer cell lines to assess its impact on cell viability and PDK1/Akt pathway inhibition [1].
PDK1 is a master regulator of the AGC family of protein kinases and a pivotal node in the PI3K pathway, influencing cell survival, proliferation, and metabolism [2]. The following diagram illustrates the central position of PDK1 and how this compound acts upon it.
Diagram: this compound inhibits PDK1, a key activator of Akt and other AGC kinases in the PI3K signaling pathway.
According to the most recent data, this compound remains in the preclinical stage of development and has not yet advanced to clinical trials in humans [3]. It is widely used as a research tool to investigate the biological functions of PDK1 and to explore the therapeutic potential of PDK1 inhibition in areas such as cancer and pulmonary arterial hypertension [3].
This compound acts as a direct and ATP-competitive inhibitor of PDK1, with half-maximal inhibitory concentration (IC₅₀) values reported between 12 nM and 26 nM [1] [2]. It exhibits high selectivity for PDK1 over other kinases such as PKA and PKC [2].
The compound exerts its effects by blocking the PDK1/Akt signaling pathway in tumor cells [1] [3]. This inhibition is critical because the PDK1/Akt axis is a central regulator of cell survival and proliferation. Consequently, this compound inhibits the anchorage-dependent growth of various tumor cell lines and can induce apoptosis (programmed cell death) [1]. In some cell lines, like MDA-468 breast cancer cells, treatment with this compound promotes a blockade at the G2/M phase of the cell cycle [1].
Cancer cell lines with constitutively elevated Akt activity have been shown to be particularly sensitive to growth inhibition by this compound, especially in soft agar assays, which test anchorage-independent growth - a hallmark of cellular transformation [3] [2].
The diagram below illustrates how this compound targets this pathway to induce apoptosis.
The table below summarizes the key quantitative data for this compound, including its inhibitory activity against PDK1 and other kinases, and its effects on cellular growth.
Table 1: Quantitative Profile of this compound
| Parameter | Value | Context / Assay Details |
|---|---|---|
| IC₅₀ for PDK1 | 12 - 26 nM | Cell-free direct kinase assay [1] [2]. |
| Selectivity (vs. PKA) | 9-fold | IC₅₀ for PKA is 110 nM [2]. |
| Selectivity (vs. PKC) | 105-fold | IC₅₀ for PKC is >10 μM [2]. |
| Cellular Growth Inhibition (IC₅₀) | 0.32 μM (PC-3 cells) | Soft agar assay [2]. |
| In Vitro Solubility | ≥ 100 mg/mL (212.16 mM) | In DMSO [1]. |
This compound demonstrates potent biological activity across various cancer cell lines, as detailed in the table below.
Table 2: Documented Cellular Effects of this compound
| Cell Line / Model | Observed Effect | Experimental Details |
|---|---|---|
| PC-3 (Prostate Cancer) | Blocks PDK1/Akt signaling; inhibits growth in soft agar [1] [2]. | PTEN-negative, high constitutive Akt activity. |
| MDA-468 (Breast Cancer) | Induces G2/M cell cycle arrest and/or apoptosis [1] [2]. | Cells with elevated Akt activity. |
| MCL (Mantle Cell Lymphoma) | Exerts antiproliferative effects via apoptosis and G2/M blockade; shows additive effects with ABT-263 (BH3 mimetic) [4]. | Patient-derived tumor cells and cell lines; combined with anticancer agents. |
| LOX (Melanoma) | Inhibits tumor growth in a lung metastasis mouse model [3]. | In vivo efficacy study with BX-320, a closely related analog. |
For researchers looking to utilize this compound in their studies, here are summaries of key experimental protocols as described in the literature.
Table 3: Key Experimental Methodologies
| Assay Type | Protocol Summary | Key Parameters |
|---|
| In Vitro Kinase Assay (Direct) | Measures PDK1 phosphorylation of a substrate peptide [1] [2]. | Incubation: 4 hours, room temperature. Detection: Radioactive (³³P) ATP incorporation captured on P81 phosphocellulose paper. | | Coupled Kinase Assay | Measures PDK1-mediated activation of AKT2 in the presence of PtdIns-3,4-P2 lipids [1] [2]. | Incubation: 2 hours, room temperature. Detection: Scintillation proximity assay (SPA) with a biotinylated peptide substrate. | | Cell Viability/Growth Inhibition | Measures compound's effect on cell proliferation [1] [2]. | Cell Seeding: 1.5-3 × 10³ cells/well (96-well plate). Treatment: 72 hours with this compound. Viability Readout: WST-1 metabolic dye (450 nm absorbance). |
This compound is a well-characterized PDK1 inhibitor and a valuable research tool for probing the PI3K/PDK1/Akt signaling pathway. Its ability to selectively inhibit PDK1, thereby inducing apoptosis and cell cycle arrest in susceptible tumor cells, supports its role in preclinical research and underscores the therapeutic potential of targeting PDK1 in cancer.
The following diagram illustrates the two primary mechanisms through which BX-912 induces G2/M cell cycle arrest.
The mechanisms of action for this compound are supported by the following experimental findings across different cancer types:
| Cancer Type | Key Downstream Effectors | Observed Phenotype | Citation |
|---|---|---|---|
| B-cell Lymphomas (e.g., MCL, DLBCL) | Inactivation of RSK2; Variable effects on AKT and S6K [1] [2]. | G2/M arrest and apoptosis [1]. | |
| Various B-cell Lymphomas | Simultaneous blockade of RSK, AKT, and S6K [2]. | Enhanced cell cycle arrest and apoptosis [2]. | |
| Ovarian High-Grade Serous Cancer | Off-target modulation of HES1, leading to multinucleation [3]. | Mitotic catastrophe and G2/M arrest (PDPK1-independent) [3]. |
To study this compound-induced G2/M arrest, researchers use a combination of cellular and biochemical assays. Key methodologies and findings are summarized below.
| Assay Type | Key Protocol Details | Application & Findings with this compound |
|---|---|---|
| Cell Cycle Analysis | Cells stained with propidium iodide (PI) after fixation. DNA content analyzed by flow cytometry. Data analyzed with software like ModFit or FlowJo [2] [4]. | Quantified percentage of cells in G2/M phase. This compound treatment increases this population, indicating arrest [1] [2]. |
| Apoptosis Assay | Cells stained with Annexin V-FITC and PI using commercial kits. Analyzed via flow cytometry [2]. | Distinguishes cells in early/late apoptosis. This compound induces apoptosis in addition to cell cycle arrest [1] [2]. |
| Western Blotting | Used to detect changes in protein phosphorylation and levels. Primary antibodies target phospho-/total forms of PDPK1, RSK2, AKT, etc. [2]. | Confirmed this compound inhibits PDPK1 activity, leading to reduced phosphorylation of downstream effectors like RSK2 [1] [2]. |
| Kinase Assay | Direct assay: Measures PDK1 kinase activity on a substrate peptide [5]. Coupled assay: Measures PDK1-mediated activation of AKT2 [5]. | Determined this compound's high potency and specificity, with an IC50 of 12-26 nM for PDK1 [5] [6]. | | Cell Viability/Proliferation (MTT/WST-1) | Cells treated with this compound for 72 hours. Viability measured using metabolic dyes like WST-1 [5]. | this compound inhibits cell growth, with reported IC50 of 0.32 μM in HCT-116 cells [5]. |
This compound shows promise as a therapeutic agent, particularly in combination with other drugs.
The discovery of its PDPK1-independent, HES1-driven mechanism in ovarian cancer underscores the power of modern proteomic profiling in revealing unexpected drug actions and opening new therapeutic avenues [3].
The table below summarizes the key physical properties and solubility data for BX-912 from supplier specifications [1] [2] [3].
| Property | Value / Information | Source / Notes |
|---|---|---|
| CAS Number | 702674-56-4 | [1] [2] [3] |
| Molecular Formula | C₂₀H₂₃BrN₈O | [1] [2] [3] |
| Molecular Weight | 471.35 g/mol | [1] [2] [3] |
| Solubility in DMSO | ≥ 94 mg/mL (199.42 mM) [1] ≥ 100 mg/mL (212.16 mM) [2] | Selleckchem notes that moisture-absorbing DMSO reduces solubility and recommends using fresh DMSO [1]. MedChemExpress (MCE) indicates the solution is hygroscopic [2]. | | Solubility in Ethanol | 94 mg/mL [1] | Information is from a supplier specification sheet [1]. | | Solubility in Water | Insoluble [1] | - |
This compound is a potent, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) [1] [2] [4]. It binds to the ATP-binding pocket of PDK1, blocking its activity and the subsequent activation of its downstream substrates, most notably Akt, within the PI3K/PDK1/Akt signaling pathway [1] [3] [5]. This pathway is crucial for regulating cell growth, survival, and angiogenesis, and its hyperactivation is associated with tumor progression and chemotherapy resistance [6] [5]. The diagram below illustrates this signaling pathway and the point of inhibition by this compound.
The inhibition of this pathway by this compound leads to suppressed anchorage-dependent growth and induction of apoptosis (programmed cell death) in various tumor cell lines [1] [2] [3]. Cancer cell lines with elevated Akt activity have been shown to be highly sensitive to this compound [1].
For researchers, the following summarized protocols and experimental findings can serve as a reference.
The following method, adapted from the literature, describes a coupled assay format to measure PDK1-mediated Akt2 activation, which can detect inhibitors like this compound [1] [2].
BX-912 is a potent, ATP-competitive, and cell-permeable inhibitor of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) [1] [2]. It acts directly on PDK1 by binding to its ATP-binding pocket [2].
The table below summarizes its core inhibitory profile from cell-free assays.
| Target | Reported IC₅₀ | Selectivity Notes |
|---|---|---|
| PDK1 | 12 - 26 nM [2] [3] | Primary target |
| PKA | 110 nM [2] | ~9-fold less selective than PDK1 |
| KDR (VEGFR2) | 410 nM [2] | - |
| CDK2/CyclinE | 650 nM [2] | - |
| Chk1 | 830 nM [2] | - |
| c-Kit | 850 nM [3] | - |
| PKC | - | ~105-fold less selective than PDK1 [2] |
| GSK3β | - | ~600-fold less selective than PDK1 [2] |
This protocol is adapted from radiometric kinase assays used to characterize this compound [2] [3].
This format measures PDK1-mediated activation of its downstream target, Akt2.
The following diagram illustrates the direct kinase assay workflow and PDK1's role in the signaling pathway inhibited by this compound.
This compound is a potent, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) with significant implications for cancer therapeutic research. PDK1 occupies a central position in the PI3K/Akt signaling pathway, a frequently dysregulated pathway in human cancers that controls essential cellular processes including growth, survival, and metabolism. This compound demonstrates remarkable selectivity for PDK1 with a half-maximal inhibitory concentration (IC50) of 12 nM in cell-free assays, exhibiting 9-fold and 105-fold greater specificity for PDK1 compared to PKA and PKC, respectively, and 600-fold greater selectivity over GSK3β [1]. This specificity profile makes this compound an invaluable research tool for investigating PDK1 function and for developing targeted cancer therapies, particularly for tumors dependent on aberrant PI3K/Akt signaling.
The therapeutic potential of this compound is especially relevant for triple-negative breast cancer (TNBC), an aggressive cancer subtype characterized by lack of estrogen receptor, progesterone receptor, and HER2/Neu expression. TNBC represents approximately 15-20% of all breast cancers and has higher recurrence rates and shorter overall survival compared to other breast cancer subtypes due to the absence of effective targeted therapies [2]. Research demonstrates that this compound effectively suppresses anchorage-dependent growth and induces apoptosis in various tumor cell lines, with particular potency in cancer cells exhibiting elevated Akt activity [1]. The compound has shown significant activity against MDA-MB-468 triple-negative breast cancer cells with an IC50 of 1.62 μM, highlighting its potential therapeutic relevance for this difficult-to-treat cancer subtype [2].
This compound (Molecular Weight: 471.35 g/mol, CAS No. 702674-56-4) is a synthetic organic compound with the chemical formula C20H23BrN8O. It is supplied as a solid with high purity (99.8%) and demonstrates solubility in DMSO (94 mg/mL, 199.42 mM) and ethanol (94 mg/mL), but is insoluble in aqueous solutions [1]. For in vitro applications, this compound is typically prepared as concentrated stock solutions in DMSO, with subsequent dilution into appropriate aqueous buffers or cell culture media. For in vivo studies, this compound can be formulated as a homogeneous suspension using carboxymethyl cellulose sodium salt (CMC-NA) at concentrations ≥5 mg/mL or as a clear solution using 30% PEG400, 0.5% Tween 80, and 5% propylene glycol [1]. Proper storage at -20°C in a desiccated environment is recommended to maintain long-term stability.
This compound functions as a competitive inhibitor of PDK1 with respect to ATP, indicating that it binds specifically to the ATP-binding pocket of the kinase domain [1]. The aminopyrimidine backbone of this compound adopts a similar orientation in the active site of PDK1 as ATP, facilitating its high-affinity interaction. While this compound demonstrates exceptional selectivity for PDK1, it does exhibit measurable activity against other kinases at higher concentrations, which is an important consideration for experimental design and data interpretation. The following table summarizes the inhibitory profile of this compound across various kinase targets:
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 Value | Assay Type | Reference |
|---|---|---|---|
| PDK1 | 12 nM | Cell-free assay | [1] |
| PKA | 110 nM | Cell-free assay | [1] [3] |
| KDR | 410 nM | Cell-free assay | [1] [3] |
| CDK2/CyclinE | 650 nM | Cell-free assay | [1] [3] |
| Chk1 | 830 nM | Cell-free assay | [1] [3] |
| GSK3β | 7400 nM | Cell-free assay | [3] |
The selectivity profile of this compound is particularly favorable, with significantly reduced potency against distantly related kinases. This selectivity is crucial for establishing that observed cellular phenotypes are specifically attributable to PDK1 inhibition rather than off-target effects. Importantly, this compound fails to block preactivated AKT2 activity (IC50 > 10 μM), confirming that it specifically targets the upstream activator PDK1 rather than directly inhibiting Akt itself [1]. This characteristic makes this compound particularly valuable for dissecting the specific contribution of PDK1 to Akt activation and downstream signaling events.
This compound exerts profound effects on cancer cell viability through multiple mechanisms. The compound effectively blocks PDK1/Akt signaling in tumor cells, leading to suppressed anchorage-dependent growth and induction of apoptosis across a variety of tumor cell lines [1]. Cancer cell lines with elevated Akt activity demonstrate remarkable sensitivity to this compound, being >30-fold more sensitive to growth inhibition in soft agar compared to conventional tissue culture plastic [1]. This differential sensitivity suggests that the PDK1/Akt signaling pathway plays a particularly critical role in cell survival under the stressful conditions encountered by unattached cells, such as those during metastasis.
The cellular response to this compound treatment varies depending on the specific cancer cell line. In PC-3 prostate cancer cells, this compound potently inhibits growth in soft agar with an IC50 of 0.32 μM [1]. Similarly, the compound demonstrates significant activity against triple-negative breast cancer cells, with MDA-MB-468 cells showing an IC50 of 1.62 μM, while MDA-MB-231 cells are less sensitive (IC50 = 14.6 μM) [2]. This differential sensitivity between cancer cell lines reflects their varying dependence on PDK1 signaling for survival and proliferation. Additionally, this compound treatment promotes a pronounced increase in the population of MDA-468 cells with 4N DNA content, indicating cell cycle arrest at the G2/M phase transition [1]. The compound also potently inhibits the growth of HCT-116 colorectal cancer cells in soft agar, showing a 96% inhibitory effect at a dose of 1 μM [1].
Recent research utilizing a biphasic mathematical model to analyze cancer cell responses to targeted therapy has revealed that this compound induces a biphasic response pattern in triple-negative breast cancer cells [2]. This model identifies two distinct inhibitory effects: a target-specific partial inhibition at low nanomolar concentrations and an off-target toxicity at micromolar concentrations. This biphasic response pattern is characteristic of multi-driver cancer cells, which rely on multiple signaling pathways for proliferation and survival, as opposed to mono-driver cancers that depend predominantly on a single oncogenic pathway.
The biphasic nature of the response to this compound has important implications for its therapeutic application. According to the multi-driver proliferation hypothesis for triple-negative breast cancer cells, effective treatment requires simultaneous targeting of multiple drivers [2]. In this context, this compound at low concentrations specifically inhibits PDK1, contributing to partial growth inhibition, while at higher concentrations it may affect additional off-target kinases, leading to more pronounced cytotoxicity. This understanding supports the development of rational drug combinations that simultaneously target each of the essential drivers in multi-driver cancers, with this compound potentially complementing other targeted agents for enhanced therapeutic efficacy.
Table 2: Cellular Response to this compound Across Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Key Findings |
|---|---|---|---|---|
| PC-3 | Prostate cancer | 0.32 μM | Soft agar growth inhibition | Potent inhibition of anchorage-independent growth [1] |
| MDA-MB-468 | Triple-negative breast cancer | 1.62 μM | Cell viability (WST-1) | High sensitivity relative to other TNBC lines [2] |
| MDA-MB-231 | Triple-negative breast cancer | 14.6 μM | Cell viability (WST-1) | Lower sensitivity compared to MDA-MB-468 [2] |
| HCT-116 | Colorectal cancer | 1 μM (96% inhibition) | Soft agar growth inhibition | Near-complete suppression of colony formation [1] |
| MDA-MB-453 | Breast cancer | 0.001-1 μM range tested | Cell viability (WST-1) | Concentration-dependent response [1] |
Based on comprehensive profiling across multiple assay systems and cell lines, this compound demonstrates concentration-dependent effects that vary according to the specific experimental endpoint. For direct PDK1 enzyme inhibition, low nanomolar concentrations are sufficient, while cellular assays typically require higher concentrations due to factors such as cellular uptake, efflux mechanisms, and compensatory pathways. The following concentration ranges are recommended for different experimental applications:
For direct kinase inhibition in cell-free systems, this compound exhibits an IC50 of 12 nM against PDK1 [1]. In such biochemical assays, concentrations ranging from 1-100 nM are typically effective for specific PDK1 inhibition. For cellular pathway modulation, concentrations of 0.1-1 μM are generally appropriate to observe specific suppression of PDK1-dependent signaling events, such as phosphorylation of Akt at Thr308 [1]. For cell viability and proliferation assays, effective concentrations vary significantly by cell line, ranging from 0.32 μM in sensitive lines like PC-3 prostate cancer cells to >10 μM in less sensitive lines [1] [2].
When assessing long-term effects such as colony formation in soft agar, this compound demonstrates potent activity at 1 μM, with nearly complete (96%) inhibition of HCT-116 colorectal cancer cells [1]. For cell cycle analysis, treatment of MDA-468 cells with this compound causes G2/M arrest at concentrations similar to those used in viability assays [1]. It is important to note that at higher concentrations (>10 μM), off-target effects may contribute to the observed phenotypes, as evidenced by the biphasic response model [2]. Therefore, careful concentration response experiments and appropriate controls are essential to distinguish specific PDK1 inhibition from off-target effects.
The cell viability assay with WST-1 is a colorimetric method that measures the metabolic activity of cells, providing a reliable indicator of viable cell number. This assay is particularly suitable for high-throughput screening applications and has been successfully employed to evaluate the effects of this compound on various cancer cell lines [1]. The following protocol outlines the standardized procedure for assessing this compound effects on cell viability:
The WST-1 assay offers several advantages over traditional MTT assays, including simplified procedures without the need for solubilization steps and reduced toxicity toward cells [4]. However, researchers should be aware that certain chemical compounds may interfere with tetrazolium reduction, potentially leading to false positive or negative results. Appropriate controls should be included to identify such interference [4].
The kinase activity assay enables direct assessment of this compound inhibition on PDK1 enzymatic function. This protocol describes both direct and coupled assay formats for comprehensive evaluation of PDK1 inhibition:
The direct assay measures PDK1 activity toward a specific peptide substrate, while the coupled assay evaluates PDK1-mediated activation of AKT2 in the presence of phospholipids, more closely mimicking the physiological activation process. The coupled assay format is particularly valuable as it can sensitively detect inhibitors of AKT2 activation as well as direct inhibitors of PDK1 [1].
Diagram 1: this compound Inhibition of PDK1/Akt Signaling Pathway
The PDK1/Akt signaling pathway illustrates the central role of PDK1 in transmitting signals from growth factor receptors to downstream effectors regulating cell survival and proliferation. This compound specifically targets PDK1, preventing its ability to phosphorylate and activate Akt at Thr308, thereby disrupting the entire signaling cascade [1]. This inhibition is particularly effective in cancer cells with elevated Akt activity, as they demonstrate heightened dependence on this pathway for survival.
Diagram 2: this compound Cell Viability Assessment Workflow
The experimental workflow outlines the standardized procedure for evaluating the effects of this compound on cancer cell viability. This systematic approach ensures consistent and reproducible results across experiments. The 72-hour incubation period following this compound treatment allows adequate time for the compound to exert its effects on PDK1 inhibition and subsequent impact on cell viability through modulation of survival pathways [1] [4].
Successful implementation of this compound experiments requires careful optimization and validation to ensure that observed effects are specifically attributable to PDK1 inhibition. The following technical considerations are essential for robust experimental design:
Several common challenges may arise when working with this compound, and researchers should be prepared to address these issues:
This compound represents a valuable research tool for investigating PDK1 function in cancer biology and for validating PDK1 as a therapeutic target. Its well-characterized selectivity profile and established cellular effects make it particularly useful for studying the PI3K/Akt signaling pathway in various cancer contexts. The compound has demonstrated significant activity against triple-negative breast cancer cells, suggesting potential therapeutic relevance for this aggressive cancer subtype [2]. Furthermore, the biphasic response pattern observed with this compound treatment supports the multi-driver hypothesis of cancer proliferation and highlights the importance of combination therapies for effective treatment of complex cancers [2].
Future research directions with this compound include its evaluation in rational drug combinations targeting complementary pathways in multi-driver cancers, investigation of its effects on cancer stem cell populations, and exploration of its potential in differentiation therapy approaches. The detailed protocols and concentration guidelines provided in this document will assist researchers in designing robust experiments to further elucidate the therapeutic potential of PDK1 inhibition in cancer and possibly other diseases characterized by aberrant PI3K/Akt signaling.
This compound is a direct, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDPK1/PDK1) with an IC₅₀ of 26 nM in cell-free assays. This small molecule inhibitor has emerged as a valuable research tool for investigating the PDK1/Akt signaling axis, which plays a critical role in regulating cell survival, proliferation, and apoptosis in various cancer types. This compound specifically binds to the ATP-binding pocket of PDK1, blocking its ability to phosphorylate and activate downstream substrates including Akt, which is a central regulator of oncogenic signaling pathways. The compound has demonstrated potent anti-tumor effects across diverse cancer models, including mantle cell lymphoma, breast cancer, and prostate cancer, making it an important compound for studying cancer biology and therapeutic development [1] [2].
The molecular weight of this compound is 471.35 g/mol with the chemical formula C₂₀H₂₃BrN₈O, and it is typically supplied as a white to off-white solid. For in vitro applications, this compound is soluble in DMSO at concentrations ≥100 mg/mL (212.16 mM), though the hygroscopic nature of DMSO can impact solubility and requires use of freshly opened solvent for optimal results. The compound has demonstrated excellent selectivity for PDK1, showing 9-fold greater specificity for PDK1 compared to PKA and 105-fold greater specificity compared to PKC in cell-free assays, with approximately 600-fold selectivity over GSK3β [1] [3].
Table 1: Biochemical and cellular activity profile of this compound
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| PDK1 IC₅₀ | 26 nM | Cell-free assay | [1] |
| PDK1 IC₅₀ | 12 nM | Cell-free assay | [3] |
| PKA IC₅₀ | 110 nM | Cell-free assay | [3] |
| KDR IC₅₀ | 410 nM | Cell-free assay | [3] |
| CDK2/CyclinE IC₅₀ | 650 nM | Cell-free assay | [3] |
| Chk1 IC₅₀ | 830 nM | Cell-free assay | [3] |
| Anti-proliferative IC₅₀ (MCL) | 0.25-0.75 μM | Mantle cell lymphoma lines | [4] |
| Anti-proliferative IC₅₀ (PC-3) | 0.32 μM | Prostate cancer soft agar assay | [3] |
| Osteoblast Differentiation | 0.3 μM | Mouse BMSC differentiation assay | [5] |
Table 2: Solubility and formulation properties of this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| DMSO Solubility | 94-100 mg/mL (199-212 mM) | Room temperature | [1] [3] |
| Ethanol Solubility | 94 mg/mL | Room temperature | [3] |
| Water Solubility | Insoluble | Room temperature | [3] |
| Stability (powder) | 3 years at -20°C | Desiccated | [1] |
| Stability (solution) | 2 years at -80°C | In DMSO, avoid freeze-thaw | [1] |
The WST-1 assay provides a reliable method for quantifying this compound-induced cytotoxicity and anti-proliferative effects across various cancer cell lines.
Cell Lines: MDA-468, MDA-453 (breast cancer), Granta 519, Jeko-1, Rec-1 (mantle cell lymphoma), PC-3 (prostate cancer)
Reagents: this compound stock solution (10 mM in DMSO), cell culture medium appropriate for cell line, WST-1 reagent, 96-well tissue culture plates
Procedure:
Key Considerations: Include DMSO vehicle controls (0.1% final concentration) and medium-only background controls. The optimal cell density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period. The anti-proliferative effect of this compound is typically observed in the nanomolar to low micromolar range, with certain cancer types showing particular sensitivity [3] [4].
Annexin V/7-AAD staining allows quantitative assessment of early and late apoptosis induced by this compound treatment.
Cell Lines: Mantle cell lymphoma lines (Z138, Jeko-1), breast cancer lines (MDA-468)
Reagents: this compound stock solution, Annexin V-PE binding buffer, Annexin V-PE conjugate, 7-AAD viability dye, flow cytometry tubes
Procedure:
Data Interpretation: Early apoptotic cells are Annexin V-PE positive/7-AAD negative; late apoptotic/necrotic cells are positive for both markers; viable cells are negative for both markers. This compound has demonstrated significant apoptosis induction in multiple MCL cell lines, with enhanced effects when combined with BH3 mimetics like ABT-263 [4].
This compound treatment induces G2/M cell cycle arrest in sensitive cell lines, which can be quantified through DNA content analysis.
Cell Lines: MDA-468 breast cancer cells, various MCL lines
Reagents: this compound stock solution, 70% ethanol (in PBS), propidium iodide (PI) staining solution (50 μg/mL PI, 100 μg/mL RNase A in PBS)
Procedure:
Expected Results: this compound treatment produces a pronounced increase in the population of cells with 4N DNA content, indicative of G2/M phase arrest. In MDA-468 cells, this effect is observed at concentrations as low as 0.1 μM [1] [3].
Western blot analysis enables verification of PDK1 pathway inhibition and assessment of downstream signaling effects.
Target Proteins: Phospho-PDK1 (Ser241), total PDK1, phospho-Akt (Thr308), total Akt, phospho-RSK, total RSK, cleaved caspase-3, PARP cleavage
Procedure:
Key Observations: this compound treatment typically results in decreased phosphorylation of PDK1 substrates including Akt (Thr308) and RSK, with consequent caspase-3 activation and PARP cleavage in apoptosis-sensitive cells. In MCL cells, this compound primarily affects the PDPK1/RSK2 signaling axis rather than Akt, suggesting cell-type specific mechanisms [4] [5].
The PDK1/Akt signaling pathway represents a central node in oncogenic signaling that is targeted by this compound. PDK1 functions as a master regulator of multiple AGC family kinases, with Akt being its most clinically relevant substrate. In the canonical pathway, growth factor signaling activates phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PDK1 is recruited to PIP3-rich membranes where it phosphorylates Akt at Thr308, resulting in full Akt activation. This compound inhibits this process by competing with ATP for binding to PDK1's catalytic domain, thereby blocking Akt phosphorylation and activation [1] [2].
The following diagram illustrates the core PDK1 signaling pathway targeted by this compound and its cellular consequences:
Beyond Akt inhibition, this compound affects multiple downstream signaling nodes:
The following workflow diagram outlines the experimental approach for evaluating this compound effects in cancer cell models:
This compound has demonstrated promising anti-cancer efficacy across diverse hematological and solid tumor models, with particular significance in malignancies dependent on PDK1 signaling:
Mantle Cell Lymphoma: this compound exhibits potent activity against MCL cell lines with IC₅₀ values ranging from 0.25-0.75 μM. The drug induces both apoptosis and G2/M cell cycle arrest, with concomitant downregulation of PDPK1 protein expression and dephosphorylation of Rictor, Raptor, RSK, and eIF4E. Importantly, healthy donor lymphocytes show significantly less sensitivity to this compound, suggesting a favorable therapeutic window [4]
Combination Therapies: this compound demonstrates additive or synergistic effects when combined with various anticancer agents. Particularly notable is the enhancement of apoptosis when this compound is combined with the BH3 mimetic ABT-263. Combination with the PI3K inhibitor CAL-101 also shows strong synergy (combination index 0.7-0.91) in MCL models [4]
Solid Tumors: In breast cancer models (MDA-468, MDA-453) and prostate cancer models (PC-3), this compound effectively blocks PDK1/Akt signaling and inhibits anchorage-independent growth in soft agar. Cancer cells with elevated Akt activity show >30-fold increased sensitivity to this compound in soft agar compared to traditional tissue culture plastic, highlighting the importance of the PDK1/Akt pathway for survival under cellular stress conditions [3]
Bone Metabolism Research: Beyond oncology, this compound has been utilized to study PDK1's role in osteoblast differentiation. Treatment with 0.3 μM this compound significantly inhibits differentiation and maturation of mouse bone marrow mesenchymal stem cells into osteoblasts, as evidenced by reduced alkaline phosphatase activity and mineralization [5]
Solubility Issues: If this compound precipitates in aqueous culture media, prepare fresh stock solutions in DMSO and ensure final DMSO concentration does not exceed 0.1%. For higher concentration treatments, consider using the homogeneous suspension method with 5 mg/mL in CMC-Na solution [3]
Variable Cellular Responses: Different cell lines exhibit varying sensitivity to this compound. Perform dose-response experiments (0.001-10 μM range) for each new cell line to establish appropriate working concentrations. Cells with PTEN mutations or constitutive PI3K/Akt activation typically show greater sensitivity [1] [3]
Incomplete Pathway Inhibition: If expected decreases in phospho-Akt are not observed, verify antibody specificity and consider shorter treatment times (1-6 hours) for phosphorylation studies. Include positive controls such as serum starvation followed by growth factor stimulation to establish assay sensitivity [4]
Apoptosis Assay Optimization: For Annexin V staining, process cells immediately after treatment and analyze within 1 hour of staining to preserve membrane integrity. Include untreated and STS-treated controls for baseline and maximum apoptosis values [4] [6]
This compound represents a valuable research tool for investigating PDK1-dependent signaling pathways and their roles in oncogenesis. The detailed protocols outlined in this document provide a framework for evaluating the compound's effects on cell viability, apoptosis, cell cycle progression, and pathway modulation. The consistent anti-proliferative and pro-apoptotic effects observed across diverse cancer models highlight the therapeutic potential of PDK1 inhibition, particularly in malignancies like mantle cell lymphoma where this pathway plays a central role. Furthermore, the synergistic interactions observed between this compound and targeted agents such as BH3 mimetics and PI3K inhibitors suggest promising opportunities for combination therapies in oncology research [7] [4].
Before preparing your stock solution, understanding the fundamental properties of this compound is crucial. The table below summarizes key information gathered from supplier data sheets.
| Property | Specification |
|---|---|
| CAS Number | 702674-56-4 [1] [2] [3] |
| Molecular Formula | C₂₀H₂₃BrN₈O [2] [3] [4] |
| Molecular Weight | 471.35 g/mol [2] [3] [4] |
| Purity | ≥95% - 99.8% (HPLC) [1] [2] |
| Physical Form | White to off-white powder [1] [5] [3] |
Solubility Data is critical for solution preparation. The following table consolidates solubility information from multiple suppliers.
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 94 mg/mL (199.42 mM) [2] [3] | Recommended solvent for stock solutions. Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO for best results [2] [3]. |
| Ethanol | 94 mg/mL [2] | - |
| Water | Insoluble [2] [5] | Not suitable for direct dissolution. |
For most in vitro applications, dissolving this compound in DMSO to create a concentrated stock solution is the standard and recommended method.
Calculations: To prepare 1 mL of a 10 mM stock solution:
Weighing: Accurately weigh out 4.71 mg of this compound powder using an analytical balance.
Dissolution:
Proper storage is essential to maintain the stability and activity of your stock solution.
| Form | Recommended Storage | Shelf Life |
|---|---|---|
| Powder | -20°C, desiccated [1] [5] [4] | Up to 24 months [4] |
| DMSO Stock Solution | -80°C [3] [4] | 6 months - 2 years [3] [4] |
| DMSO Stock Solution | -20°C [3] [6] | 1 month [3] [6] |
> Important Handling Notes: > * Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use vials before freezing [4]. > * Thawing: Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour to ensure all contents are fully thawed [4].
The following methodology for testing this compound on cancer cell lines has been adapted from published research [2].
For animal studies, a clear solution for administration can be prepared using the following formulation, validated by a supplier [2].
This compound is a potent, ATP-competitive small-molecule inhibitor that specifically targets 3-Phosphoinositide-dependent protein kinase-1 (PDK1) [1] [2] [3]. It inhibits PDK1 with an IC₅₀ of 12-26 nM and shows significant selectivity over other kinases like PKA and PKC [2] [3]. By blocking the PDK1/Akt signaling pathway, which is crucial for cancer cell growth and survival, this compound induces cell cycle arrest (G2/M phase) and apoptosis, particularly in tumor cells with elevated Akt activity [2] [3] [7].
The diagram below illustrates the experimental workflow from stock solution preparation to assessing the drug's effects in cellular models.
This compound is for research use only and is not intended for human consumption.
Successful experimentation with this compound hinges on the precise preparation of stable DMSO stock solutions and adherence to proper storage protocols. Its well-characterized role as a potent and selective PDK1 inhibitor makes it a valuable tool for probing the PI3K/PDK1/Akt signaling pathway in cancer research. By following the detailed notes and protocols above, researchers can ensure reliable and reproducible results.
| Experimental Model | BX-912 Concentration | Treatment Time | Effect on p-Akt | Key Downstream Effects | Citation |
|---|---|---|---|---|---|
| Human Platelets | Not specified (IC₅₀ for PDK1 is 12-26 nM) | 5 minutes (pre-incubation) | Inhibits PAR4-induced phosphorylation of Akt at Thr308; does not affect phosphorylation at Ser473. | Inhibits phosphorylation of Akt substrates GSK3β and PRAS40; reduces platelet aggregation, ATP secretion, and clot retraction. | [1] |
| Mantle Cell Lymphoma (MCL) Cell Lines | 0.5 - 1.0 μM | 1 to 2 hours | No significant inactivation of AKT was observed. | Growth inhibition mediated by apoptosis and G2/M cell cycle arrest; inactivation of downstream effector RSK2. | [2] |
| Various B-cell Lymphoma Cell Lines | 1.0 μM | 1 to 2 hours | Inconsistent or absent reduction in p-Akt. | Antiproliferative effects via cell cycle arrest and apoptosis; major downstream targets are RSK2, AKT, and S6K. | [3] |
The differential effects of this compound on p-Akt across various models can be understood through its mechanism of action within the PDK1 signaling pathway.
This diagram illustrates that this compound directly inhibits PDK1, preventing the phosphorylation of Akt at Thr308. However, Akt can still be phosphorylated at Ser473 by other kinases (like mTORC2), which may be sufficient for its activity in some cell types, explaining the variable effects on total p-Akt levels. In certain cancers, PDK1 drives proliferation through alternative pathways like RSK2, making those cells sensitive to this compound even without a change in p-Akt.
The following are generalized protocols based on the methods used in the cited research.
This protocol is for measuring rapid signaling events in suspension cells.
This protocol is standard for assessing longer-term molecular and phenotypic effects in cultured cells.
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on specific experimental details, feel free to ask.
This compound is a potent, specific, and ATP-competitive inhibitor of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) [1] [2]. It targets the PDK1/Akt signaling pathway, which is crucial for cancer cell survival, growth, and proliferation, especially under non-adherent conditions such as those in soft agar assays [3] [2]. This makes it a valuable tool for studying anchorage-independent growth, a hallmark of malignancy.
The diagram below illustrates how this compound targets the PDK1/Akt signaling pathway to inhibit cancer growth.
The tables below summarize the key biochemical and cellular activity data for this compound.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 Value | Selectivity Note |
|---|---|---|
| PDK1 | 12 - 26 nM [3] [1] [2] | Primary target; >10 to 105-fold selectivity over other kinases [3] [1] [2]. |
| PKA | 110 nM [2] | Used as a reference for selectivity. |
| KDR (VEGFR2) | 410 nM [2] | - |
| Chk1 | 830 nM [2] | - |
| c-Kit | 850 nM [3] [2] | - |
| Akt2 | >10 µM [3] | Demonstrates specificity for PDK1 over its downstream substrate. |
Table 2: Soft Agar Growth Inhibition by this compound
| Cell Line | Cancer Type | Assay Readout | IC50 / Inhibition |
|---|---|---|---|
| HCT-116 | Colon | Colony Formation | IC50: ~0.32 µM [3]; 96% inhibition at 1 µM [3] [2] |
| PC-3 | Prostate | Colony Formation | IC50: 0.32 µM [3] [2] |
| MDA-468 | Breast (with high Akt activity) | Colony Formation | >30-fold more sensitive in soft agar vs. plastic [3] [2] |
This protocol outlines the steps for assessing the effect of this compound on anchorage-independent growth of cancer cells in soft agar, based on methods from the search results [3] [2].
Prepare the Base Agar Layer:
Prepare the Cell Layer with this compound Dosing:
Add Top Feed Layer and Incubate:
Score Colonies and Analyze:
(1 - (Number of colonies in treatment group / Number of colonies in vehicle control group)) × 100%.
This compound is a potent, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) with significant implications for cancer research and therapeutic development. This small molecule inhibitor exhibits high binding specificity for the ATP-binding pocket of PDK1, demonstrating an IC₅₀ of 12-26 nM in cell-free assays. This compound shows remarkable selectivity, being 9-fold more selective for PDK1 than PKA, 105-fold more selective than PKC, and 600-fold more selective than GSK3β [1] [2]. The compound has emerged as a valuable chemical probe for investigating the PI3K/PDK1/Akt signaling axis, which is frequently dysregulated in human cancers and represents a promising therapeutic target for oncology drug discovery.
From a pharmaceutical perspective, this compound has a molecular weight of 471.35 g/mol and the chemical formula C₂₀H₂₃BrN₈O [1] [2]. The compound is supplied as a white to off-white solid and requires special handling due to its sensitivity to moisture and temperature fluctuations. As a research compound, this compound is designated "for research use only" and is not intended for diagnostic or therapeutic applications in humans [1].
This compound exhibits specific solubility properties that directly influence experimental planning and protocol development. The compound demonstrates high solubility in DMSO, which makes it the preferred solvent for stock solution preparation. The table below summarizes the solubility profile of this compound in various solvents:
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Storage Considerations |
|---|---|---|---|
| DMSO | High | 94 mg/mL (199.42 mM) | Moisture-absorbing DMSO reduces solubility; use fresh, anhydrous DMSO |
| Ethanol | High | 94 mg/mL | Stable at recommended storage conditions |
| Water | Insoluble | N/A | Not recommended for direct dissolution |
Data adapted from Selleck Chemicals [1]
Primary Stock Solution (100 mM)
Working Stock Solution (10 mM)
Critical Considerations:
This compound demonstrates potent biological activity across various cancer cell lines at nanomolar to low micromolar concentrations. The effective concentration varies depending on the experimental context, cell type, and treatment duration. The following table summarizes established working concentrations for different experimental applications:
Table 2: this compound Working Concentrations for Various Experimental Applications
| Experimental Application | Concentration Range | Treatment Duration | Key Observations |
|---|---|---|---|
| Cell Viability Inhibition (General) | 0.1-10 μM | 24-72 hours | Dose-dependent reduction in viability across multiple cancer cell lines |
| Soft Agar Growth Inhibition | 0.32-1 μM | 72 hours-14 days | 96% inhibition in HCT-116 at 1 μM; IC₅₀ of 0.32 μM in PC-3 cells [1] |
| PDK1/Akt Pathway Inhibition | 0.5-5 μM | 2-24 hours | Effective suppression of phospho-Thr308-Akt in PTEN-negative PC-3 cells [1] |
| Cell Cycle Arrest (G2/M) | 1-10 μM | 24-48 hours | Pronounced increase in MDA-468 cells with 4N DNA content [1] |
| Apoptosis Induction | 1-10 μM | 24-72 hours | Activation of both intrinsic and extrinsic apoptosis pathways |
| Synergy Studies | 0.5-5 μM | 24-48 hours | Enhanced efficacy with proteasome inhibitors and other targeted agents [4] |
Different cancer cell lines demonstrate variable sensitivity to this compound treatment, largely dependent on their genetic background and signaling pathway dependencies:
The following diagram illustrates the complete workflow for evaluating this compound effects on cell viability using the MTT assay:
Materials and Reagents:
Protocol:
Cell Seeding (Day 1):
This compound Treatment (Day 2):
MTT Assay (Day 5):
Absorbance Measurement and Data Analysis:
Technical Considerations:
Principle: This assay distinguishes between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.
Protocol:
This compound Mechanism: Treatment with this compound activates both the intrinsic mitochondrial pathway and extrinsic death receptor pathway of apoptosis, characterized by caspase-9 and caspase-8 activation respectively, ultimately executing apoptosis through caspase-3 cleavage [4].
Principle: This method assesses cell cycle distribution by measuring DNA content, identifying cells in G0/G1, S, and G2/M phases.
Protocol:
This compound Specific Observation: this compound promotes a pronounced increase in the population of MDA-468 cells with 4N DNA content, indicative of a block at the G2/M phase of the cell cycle [1].
The following diagram illustrates the mechanism of this compound action within the PDK1/Akt signaling pathway and its functional consequences:
This compound demonstrates synergistic activity when combined with other targeted agents, particularly in resistant cancer models:
Proteasome Inhibitors: this compound shows enhanced efficacy when combined with proteasome inhibitors like MG-132 or bortezomib in multiple myeloma models. The combination results in near-complete inhibition of mTOR phosphorylation at both Ser2448 and Ser2481 positions and enhanced nuclear accumulation of PTEN protein [4].
PARP Inhibitors: Recent evidence indicates strong single-agent activity and synergy with the PARP inhibitor olaparib in ovarian high-grade serous cancer (HGSC), independent of BRCA status. This combination induces mitotic catastrophe through unexpected mechanisms involving HES1-driven multinucleation [6].
Molecular Mechanisms: Combination treatments enhance DNA damage response and promote G2/M cell cycle arrest. The synergistic effect is particularly pronounced in cancer cells with elevated Akt activity, which demonstrate >30-fold increased sensitivity to this compound in anchorage-independent growth conditions [1] [6].
Cell Culture Considerations:
This compound Treatment Considerations:
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility in aqueous media | Hydrophobic nature of compound | Ensure proper serial dilution from DMSO stock; use fresh medium for dilutions |
| High background in MTT assay | Non-specific MTT reduction | Include proper background controls; optimize cell density and MTT incubation time [5] |
| Variable results between experiments | Compound degradation or DMSO hygroscopy | Use fresh, anhydrous DMSO; minimize freeze-thaw cycles; prepare fresh working solutions |
| Lack of expected potency | Cell line-specific resistance | Verify pathway dependency; use positive control cell lines (e.g., PTEN-negative PC-3 cells) [1] |
| High vehicle toxicity | Excessive DMSO concentration | Ensure final DMSO concentration does not exceed 0.1% [3] |
This compound represents a valuable research tool for investigating PDK1 function in cancer biology and exploring combination therapeutic strategies. The protocols outlined in this document provide a standardized approach for evaluating this compound activity across various experimental contexts, from basic viability assessment to mechanistic studies of apoptosis and cell cycle regulation. The solubility characteristics and working concentrations established through previous research enable robust experimental design, while the detailed methodology for various assay formats ensures reproducibility across laboratories. Furthermore, the emerging evidence of this compound's synergistic potential with established targeted therapies highlights its continuing relevance in preclinical cancer drug discovery, particularly for aggressive malignancies with limited treatment options.
BX-912 is a small molecule that targets the PDK1/AKT signaling pathway, a key regulator of cell growth, survival, and tumor angiogenesis [1]. Its inhibition is a promising strategy for anticancer drug development.
1. Chemical and Physical Properties
The table below summarizes the key chemical and physical properties of this compound:
| Property | Specification |
|---|---|
| CAS Number | 702674-56-4 [2] |
| Molecular Formula | C₂₀H₂₃BrN₈O [2] |
| Molecular Weight | 471.35 g/mol [2] |
| Appearance | Solid powder [2] |
| Solubility | ≥ 100 mg/mL in DMSO; 60 mg/mL in DMSO and Ethanol [2] [3] |
| Storage | Desiccate at -20°C [2] |
2. Biological Activity and Selectivity
This compound functions as a potent, ATP-competitive inhibitor of PDK1 [4]. The table below compares its potency against PDK1 and other reported kinase targets:
| Target Kinase | Reported IC₅₀ | Citation |
|---|---|---|
| PDK1 | 12 nM | [3] |
| PDK1 | 26 nM | [2] |
| PKA | 0.11 μM | [3] |
| KDR | 0.41 μM | [3] |
| ChcK1 | 0.83 μM | [3] |
| c-kit | 0.85 μM | [3] |
This profile shows this compound has high potency for PDK1 with selectivity over other kinases [2]. It effectively blocks the PDK1/Akt signaling pathway in tumor cells and inhibits growth or induces apoptosis in various cancer cell lines [5].
1. Inhibition of PDK1 Signaling in Cell Cultures
This protocol assesses the effect of this compound on the phosphorylation of PDK1 and its downstream targets.
2. Cell Proliferation and Viability Assays
This protocol evaluates the anti-proliferative effects of this compound under different growth conditions.
3. Analysis of Cell Cycle Effects
This protocol determines if this compound induces cell cycle arrest.
The following diagram illustrates the position of PDK1 in the mTOR signaling network and the point of inhibition by this compound.
BX-912 is a potent, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), a key component of the PI3K signaling pathway that plays a critical role in cancer cell survival, proliferation, and metabolic regulation. The PDK1/Akt signaling axis represents a promising therapeutic target in oncology due to its frequent dysregulation in numerous cancer types and its central role in maintaining the malignant phenotype. This compound has demonstrated significant antitumor activity across various cancer models, with particular potency in suppressing anchorage-independent growth—a hallmark of malignant transformation and in vivo tumorigenicity. These application notes provide comprehensive experimental protocols and technical guidance for researchers investigating PDK1 signaling in cancer biology and evaluating this compound as a potential therapeutic agent in preclinical studies.
The unique value of this compound in cancer research stems from its well-characterized selectivity profile and its ability to specifically target the PDK1/Akt pathway at the molecular level. Research indicates that cancer cell lines with elevated Akt activity show dramatic sensitivity to this compound, particularly under anchorage-independent conditions where they are up to 30-fold more sensitive to growth inhibition compared to conventional monolayer culture [1]. This differential effect highlights the compound's potential for selectively targeting malignant cells in their physiological microenvironments while sparing normal cells, providing a valuable tool for understanding cancer-specific signaling dependencies.
This compound functions as a potent ATP-competitive inhibitor that binds directly to the catalytic site of PDK1, preventing phosphorylation and activation of its downstream substrates. The compound exhibits high binding specificity for PDK1 with an IC₅₀ of 6-26 nM in enzymatic assays [2] [1]. PDK1 occupies a central position in the PI3K-mediated signaling cascade, where it phosphorylates and activates multiple AGC family kinases including Akt/PKB, p70 ribosomal S6 kinase, SGK, and various protein kinase C isoforms. The primary molecular action of this compound is the disruption of PDK1's ability to phosphorylate Akt at threonine 308 (Thr308), a modification essential for full Akt activation and subsequent propagation of oncogenic signals that promote cell survival, growth, and proliferation.
The signaling hierarchy affected by this compound extends beyond immediate PDK1 substrates to encompass broad regulation of cellular processes fundamental to malignancy. Research has demonstrated that PDK1 participates in the rescue mechanism responsible for maintaining steady-state levels of atypical protein kinase C (aPKC) in polarized epithelial cells [3]. This finding reveals an additional dimension of PDK1 functionality in cellular homeostasis beyond the canonical PI3K-PDK1-Akt axis and may partially explain the profound effects of this compound on transformed cells with established polarity defects.
The following diagram illustrates the key signaling pathways regulated by PDK1 and the molecular sites where this compound exerts its inhibitory effects:
Figure 1: PDK1 Signaling Pathway and this compound Inhibition Mechanism. This compound competitively inhibits PDK1, preventing phosphorylation and activation of downstream effectors including Akt, atypical PKC, and p70 S6K. This multifaceted inhibition disrupts oncogenic processes including anchorage-independent growth, cell survival, and metabolic regulation.
The enzymatic potency and kinase selectivity of this compound have been comprehensively characterized through biochemical assays against a broad panel of kinases. The compound demonstrates nanomolar potency against its primary target PDK1 with significant selectivity against unrelated kinases, though it does show activity against several off-target kinases at higher concentrations as detailed in Table 1.
Table 1: Enzymatic Inhibition Profile of this compound
| Target | IC₅₀ Value | Assay System | References |
|---|---|---|---|
| PDK1 | 6-26 nM | Recombinant human PDK1 enzyme | [2] [1] |
| PKA | 110 nM | Recombinant enzyme assay | [1] |
| KDR (VEGFR2) | 410 nM | Recombinant enzyme assay | [1] |
| CDK2/CyclinE | 650 nM | Recombinant enzyme assay | [1] |
| Chk1 | 830 nM | Recombinant enzyme assay | [1] |
| Akt1 | >10 µM | Recombinant enzyme assay | [1] |
| PKCα | >10 µM | Recombinant enzyme assay | [1] |
| ERK2 | >10 µM | Recombinant enzyme assay | [1] |
The selectivity profile of this compound reveals approximately 9-fold selectivity for PDK1 relative to PKA and 105-fold selectivity against PKC [2]. This relatively clean profile makes this compound a valuable research tool for dissecting PDK1-specific functions in complex biological systems, though appropriate controls should be included when using the compound at concentrations above 1 µM to account for potential off-target effects.
The cellular efficacy of this compound has been evaluated across a diverse panel of cancer cell lines, demonstrating consistent pattern of growth inhibitory activity with particular potency against models with documented PI3K pathway activation. The differential sensitivity observed between conventional monolayer culture and anchorage-independent conditions highlights the compound's specialized utility for investigating transformation-associated signaling dependencies as summarized in Table 2.
Table 2: Cellular Activity of this compound Across Cancer Models
| Cell Line | Cancer Type | Proliferation IC₅₀ | Anchorage-Independent Growth IC₅₀ | Key Observations | References |
|---|---|---|---|---|---|
| HCT116 | Colon Cancer | 2.1 µM | 96% inhibition at 1 µM | Concentration-dependent Akt phosphorylation reduction | [1] |
| PC-3 | Prostate Cancer | Not reported | 0.32 µM | Potent suppression of soft agar growth | [1] |
| MDA-468 | Breast Cancer | Not reported | >30-fold selective sensitivity | G2/M cell cycle arrest; caspase-3/7 activation | [2] [1] |
| HeLa | Cervical Cancer | 3.3 µM | Not reported | 50% reduction in Akt Thr308 phosphorylation at 1 µM | [1] |
| A549 | Lung Cancer | 4.5 µM | Not reported | Moderate growth inhibition | [1] |
| NHFF | Normal Fibroblasts | >10 µM | Not reported | Minimal toxicity to normal cells | [1] |
The differential activity observed in MDA-468 breast cancer cells, which express high levels of activated Akt, is particularly noteworthy. These cells demonstrate marked sensitivity to this compound in soft agar assays while showing substantially less response under conventional adherent conditions [2] [1]. This selective vulnerability of anchorage-independent growth underscores the potential therapeutic window for PDK1 inhibition in malignancies characterized by PI3K pathway activation and highlights the importance of utilizing appropriate experimental models that recapitulate critical aspects of the tumor microenvironment.
This protocol describes a robust method for evaluating direct PDK1 enzymatic inhibition by this compound using a radioactive kinase assay. The assay measures the compound's ability to prevent PDK1-mediated phosphorylation of a specific substrate peptide (PDKtide), providing quantitative data on inhibitory potency (IC₅₀ values) essential for compound characterization and quality control [1].
Reaction Mixture Preparation: Prepare master mix containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 10 μM ATP, 0.2 μCi/μL [γ-³²P]ATP, and 100 μM PDKtide substrate.
Compound Serial Dilution: Prepare 8-point serial dilutions of this compound in DMSO (typically from 0.1 nM to 300 nM final concentration), ensuring final DMSO concentration ≤1% in all reactions.
Reaction Initiation: Aliquot reaction mixture into 96-well plates containing compound dilutions. Initiate reactions by adding recombinant PDK1 (final concentration 2 nM). Include controls: blank (no enzyme), vehicle (DMSO only), and reference inhibitor if available.
Incubation: Incubate plates at 30°C for 30 minutes to allow linear product formation.
Reaction Termination: Stop reactions by adding 25 mM EDTA or by spotting aliquots onto P81 phosphocellulose papers.
Washing: Wash filter papers three times with 1% phosphoric acid (5 minutes per wash) to remove unincorporated [γ-³²P]ATP, followed by one acetone rinse.
Signal Detection: Measure radioactivity bound to filters using a scintillation counter or phosphorimager.
Data Analysis: Calculate percentage inhibition relative to vehicle control: [(Control CPM - Sample CPM) / Control CPM] × 100%. Generate dose-response curves and calculate IC₅₀ values using four-parameter logistic regression.
This protocol evaluates the anti-transformative potential of this compound by measuring its ability to suppress colony formation in soft agar—a gold-standard method for assessing anchorage-independent growth as a hallmark of malignant transformation [1] [4]. The assay provides critical functional data on the compound's efficacy in disrupting the survival and proliferation of cancer cells under non-adherent conditions that mimic important aspects of the in vivo microenvironment.
Base Agar Layer Preparation: Melt 1.5% agarose in water or PBS and maintain at 42°C. Mix with 2× concentrated culture medium (pre-warmed to 42°C) at 1:1 ratio to achieve final 0.75% agarose concentration. Quickly add 1-2 mL per well to culture plates and allow to solidify at room temperature.
Cell Suspension Preparation: Harvest exponentially growing cells and prepare single-cell suspension. Count and adjust cell density to 1.5-3 × 10⁴ cells/mL depending on cell line.
Top Agar Layer with Compound: Mix cell suspension with 0.6% agarose solution (maintained at 42°C) and appropriate concentrations of this compound (typically 0.1-10 μM range). Include vehicle control (DMSO) and reference inhibitor if available. Layer 1 mL per well over base agar.
Feeding and Incubation: After top agar solidifies, add 100-200 μL of culture medium containing corresponding this compound concentrations to prevent drying. Place plates in humidified incubator at 37°C with 5% CO₂ for 2-4 weeks, replenishing medium/compound twice weekly.
Colony Quantification: After incubation, stain colonies with 0.5 mg/mL MTT or 0.05% crystal violet for 2-4 hours. Count colonies >50-100 μm diameter using dissecting microscope or automated colony counter.
Data Analysis: Calculate percentage inhibition relative to vehicle control: [(Control colonies - Treated colonies) / Control colonies] × 100%. Determine IC₅₀ values using non-linear regression analysis of dose-response data.
This protocol describes a high-throughput alternative to traditional soft agar assays using ultra-low attachment (ULA) plates with covalently bonded hydrogel surfaces that inhibit cell attachment and force anchorage-independent growth [4]. The method offers advantages in scalability, reduced assay time, and compatibility with automated viability readouts, making it suitable for functional screening applications.
Cell Preparation: Seed cells in 96- or 384-well ULA plates at optimized densities (e.g., 1.5-3 × 10³ cells/well for 96-well format).
Compound Treatment: Add this compound (typically 0.1-10 μM) immediately after seeding. Include controls: negative (vehicle only), positive (known anchorage-independence suppressor, e.g., miR-129-2-3p or miR-137 mimics).
Incubation: Culture plates for 4-7 days in humidified incubator (37°C, 5% CO₂).
Viability Assessment: Measure cell viability using MTT, Alamar Blue, or ATP-based luminescence assays according to manufacturer protocols.
Data Analysis: Normalize viability data to controls and calculate percentage growth inhibition. Compare effects in ULA plates versus standard adherent plates to identify compounds specifically targeting anchorage-independent growth.
Mechanistic Studies of PDK1 Signaling: this compound serves as a valuable tool compound for dissecting PDK1-specific functions within the broader PI3K signaling network. Its well-characterized selectivity profile enables researchers to attribute observed phenotypes specifically to PDK1 inhibition rather than broader kinase suppression [2] [1].
Anchorage-Independence Investigations: The compound is particularly useful for studying the molecular basis of transformation and the role of PDK1 in supporting survival signals under non-adherent conditions. Research demonstrates that this compound preferentially targets cancer cells grown in soft agar or ULA plates, with up to 30-fold increased potency compared to conventional monolayer culture [1].
Combination Therapy Screening: this compound can be employed in synergy studies with other targeted agents or conventional chemotherapeutics to identify potential combination approaches for overcoming resistance mechanisms in refractory cancers.
Translational Cancer Research: The compound has demonstrated activity across diverse cancer models including mantle cell lymphoma, where it showed high efficiency in preclinical models [5], suggesting potential applications in hematological malignancies.
Solubility and Storage: this compound is readily soluble in DMSO at concentrations ≥100 mg/mL (212 mM) but is not soluble in aqueous buffers. Stock solutions should be stored desiccated at -20°C and are stable for several months under these conditions. Avoid freeze-thaw cycles by aliquoting stock solutions [2].
Cellular Assay Concentrations: For most cellular applications, this compound shows efficacy in the 0.1-10 μM range. Begin with dose-response studies to establish appropriate concentrations for specific cell models. Note that differential sensitivity may be observed between conventional proliferation assays and anchorage-independent conditions [1].
Control Experiments: Given the compound's activity against PKA and other off-target kinases at higher concentrations (>1 μM), include appropriate control experiments such as rescue with constitutively active PDK1 mutants or validation with alternative PDK1 inhibitors when possible.
Pathway Validation: Always confirm target engagement by monitoring phosphorylation of direct PDK1 substrates (especially Akt at Thr308) using Western blot analysis. Typical treatment conditions for phosphorylation studies involve 4-6 hour exposure to this compound, though optimal timing should be determined empirically for each model system [1].
| Solvent | Solubility | Notes & Recommendations |
|---|---|---|
| DMSO | 94 mg/mL (199.42 mM) [1] | Recommended solvent for in vitro stock solutions. Use fresh, moisture-absorbing DMSO for best results [1]. |
| Ethanol | ≥ 10.25 mg/mL [2] to 94 mg/mL [1] | A suitable solvent for stock preparation [1] [2]. |
| Water | Insoluble [1] [2] | Not recommended for direct dissolution. |
| In Vivo Formulation | 30 mg/mL (clarified solution) [1] | A validated formulation using 30% PEG400, 0.5% Tween 80, and 5% propylene glycol in ddH₂O [1]. |
This is the standard method for creating a concentrated stock for in vitro cell culture experiments [1].
For animal studies where a clear solution is not achievable, a homogeneous suspension is a viable alternative [1].
This validated formulation provides a clear solution suitable for administration [1].
What should I do if my this compound solution precipitates in aqueous buffer? This is a common issue. First, ensure your stock solution in DMSO is fully dissolved. When adding the stock to your aqueous buffer, add it slowly while vortexing to facilitate proper mixing. The final DMSO concentration can be slightly increased if necessary, but should not exceed 0.5-1% for cell-based assays. For in vivo work, use the pre-validated formulation described above [1].
How should I store this compound and its solutions?
How can I confirm that this compound is active in my cellular assay? You can verify on-target engagement by checking the inhibition of the PDK1/Akt signaling pathway. In MDA-468 breast cancer cells, this compound has been shown to block this pathway, suppress anchorage-dependent growth, and induce G2/M phase cell cycle arrest [1] [2].
The following diagrams outline the key procedures to help you visualize the workflow for solubility assessment and the steps for preparing the in vivo formulation.
Q1: How should I store this compound stock solutions and powder for long-term stability? The stability of this compound is highly dependent on proper storage conditions. Please adhere to the following guidelines [1] [2]:
| Form | Recommended Storage Condition | Estimated Stability |
|---|---|---|
| Powder | -20°C | 3 years |
| Stock Solution (in DMSO) | -80°C | 1 year |
| Aliquot | Avoid repeated freeze-thaw cycles. Store at -80°C. | - |
Q2: How do I prepare a stable stock solution of this compound? this compound has good solubility in DMSO and ethanol. Note that it is insoluble or only slightly soluble in water [1] [2].
| Solvent | Solubility | Recommended Stock Concentration |
|---|---|---|
| DMSO | 94 mg/mL (199.42 mM) [1] | 87 mg/mL (184.58 mM) [2] |
| Ethanol | 94 mg/mL (199.42 mM) [1] | 87 mg/mL (184.58 mM) [2] |
| Water | Insoluble [1] | Not applicable |
Preparation Tip: Sonication is recommended to aid dissolution when preparing stock solutions in DMSO or ethanol [2]. Always use fresh DMSO, as moisture-absorbing DMSO can reduce solubility [1].
Q3: I suspect my this compound has degraded. How can I troubleshoot this?
The following sections provide detailed methodologies for key experiments cited in the literature for this compound.
This protocol details how to assay PDK1 activity in a direct format and a coupled format measuring PDK1-mediated activation of AKT2, which can be used to validate the efficacy of this compound [1] [2].
Key Reagents:
Procedure:
This protocol is used to study the effect of this compound on tumor cell viability and growth inhibition [1] [2].
Procedure:
The table below summarizes the core biochemical characteristics of this compound.
| Property | Description / Value |
|---|---|
| Target | 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) [1] [2] |
| IC₅₀ | 26 nM (ATP-competitive) [1] |
| Selectivity | 9-fold selective for PDK1 over PKA [1] |
| Molecular Weight | 471.35 g/mol [1] |
| CAS Number | 702674-56-4 [1] |
Here are detailed methodologies for key experiments involving this compound, from direct kinase inhibition to cellular functional assays.
This protocol is used to determine the IC₅₀ of this compound and validate its direct inhibitory activity on PDK1 [1].
This method verifies the cellular activity of this compound by measuring the reduction of phosphorylated Akt [1].
This protocol demonstrates the use of this compound in a specialized cellular differentiation model [3].
Q1: What is a good starting concentration for this compound in cell-based assays? A: For initial experiments, testing a range of 0.1 µM to 10 µM is advisable. Based on literature:
Q2: How do I prepare a stock solution of this compound? A: this compound is highly soluble in DMSO [1].
Q3: this compound is not inhibiting Akt phosphorylation in my experiment. What could be wrong? A: Consider the following:
Q4: Can this compound be used in vivo? A: While most current studies are preclinical, the search results provide a formulation for potential in vivo use [1]:
The diagram below outlines a logical workflow for designing and troubleshooting experiments with this compound.
To fully understand this compound's role, it's helpful to visualize the signaling pathway it inhibits.
BX-912 is a potent PDK1 inhibitor, but it also inhibits many other kinases. The table below summarizes its key off-target activities based on current research.
| Kinase Target | Inhibition (IC50 or Activity) | Experimental Context | Significance / Note |
|---|---|---|---|
| PDK1 | IC50 = 12 nM [1] | Cell-free assay [1] | Primary intended target. |
| PKA | IC50 = 110 nM [1] | Cell-free assay [1] | 9-fold less selective than PDK1. |
| KDR | IC50 = 410 nM [1] | Cell-free assay [1] | Off-target. |
| CDK2/CyclinE | IC50 = 650 nM [1] | Cell-free assay [1] | Off-target. |
| Chk1 | IC50 = 830 nM [1] | Cell-free assay [1] | Off-target. |
| TBK1 | Potent inhibitor [2] | Profiling at 1 μM [2] | Considered a "parent compound" for TBK1 inhibition. |
| Multiple Understudied Kinases | Inhibits ≥90% of activity for 14 out of 16 kinases at 1 μM [2] | Targeted enzymatic panel [2] | Includes DRAK1, BMP2K, MARK3/4. Explains many observed off-target effects. |
The following diagram illustrates the primary and secondary signaling pathways affected by this compound, which explains the functional consequences of its off-target activity:
If you need to experimentally determine the off-target effects of a compound like this compound, here are established methodologies.
This protocol uses a pre-configured system for profiling inhibitors against a broad panel of kinases.
This protocol assesses how an inhibitor engages with kinases in a more physiologically relevant live-cell context [5].
My results with this compound are inconsistent with published selectivity data. Why? Inhibition is highly dependent on assay conditions, especially the ATP concentration. Ensure you are performing the assay at the ATP Km for each specific kinase, as using a single, high ATP concentration can mask weaker off-target interactions [2].
Should I trust cell-free or cellular data more for predicting off-target effects? Both are important, but they provide different information. Cell-free assays (like the first protocol) show direct binding potential. Live-cell assays (like the NanoBRET method) confirm that the compound can engage the target in a complex cellular environment, which can be influenced by cell permeability, metabolism, and competing cellular proteins [5]. It is recommended to use a combination of both for a complete picture.
This compound shows no effect in my cellular phenotype assay, even at high concentrations. What could be wrong? First, verify that your experimental system (cell line) expresses the target kinases, particularly PDK1. Second, check the solubility and stability of this compound in your culture medium. As a starting point, this compound is soluble in DMSO at 94 mg/mL but is insoluble in water [1]. Using a precipitated or degraded compound will lead to inactive results.
The functional effects I see might be due to off-target inhibition. How can I confirm this? The most robust approach is to use a combination of strategies:
The table below summarizes the core properties of this compound from supplier websites and research literature [1] [2].
| Property | Details |
|---|---|
| CAS Number | 702674-56-4 [1] [2] |
| Molecular Formula | C₂₀H₂₃BrN₈O [1] [2] |
| Molecular Weight | 471.35 g/mol [1] [2] |
| Description | Potent, ATP-competitive, and selective PDK1 (3-phosphoinositide-dependent kinase 1) inhibitor [1] [2] |
| IC₅₀ for PDK1 | 12-26 nM [1] [2] |
| Selectivity | >10-fold selectivity over PKA, PKC, c-Kit, and others [2] |
| Appearance | Solid, Powder [1] [2] |
While detailed, step-by-step viability assay protocols for this compound are not provided in the search results, the following methodological descriptions from commercial and research sources can inform your experimental setup.
This protocol is adapted from a supplier's product information [2].
This direct kinase assay protocol helps understand the compound's primary mechanism of action [2].
The following diagram illustrates the reported signaling pathway and biological effects of this compound, based on information from the search results [1] [2]. Understanding this mechanism is crucial for contextualizing your assay results.
Based on the chemical and biological profile of this compound, here are some potential challenges and solutions to consider.
FAQ 1: What is the primary mechanism of this compound, and why does it cause cytotoxicity?
This compound is a potent and specific ATP-competitive inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1) [1]. PDK1 is a master regulator of the AGC family of kinases, and one of its key downstream effectors is the AKT pathway, which is a critical cell survival signal [2] [1]. By inhibiting PDK1, this compound blocks this survival pathway, leading to reduced cell proliferation and the induction of apoptosis, particularly in tumor cells that may rely on heightened PDK1/Akt signaling [1]. Cytotoxicity occurs as this crucial pro-survival signal is extinguished.
FAQ 2: Are normal cells affected by this compound?
Evidence suggests that normal cells can be less sensitive than certain cancer cells. One study on Mantle Cell Lymphoma (MCL) found that while BX912 was potent against MCL cell lines, healthy donor lymphocytes did not respond to the PDPK1-inhibition [3]. This indicates a potential therapeutic window. The differential effect may be due to oncogene addiction, where cancer cells become reliant on specific signaling pathways like PDK1/Akt for survival, while normal cells are not.
FAQ 3: What are the proposed strategies to reduce cytotoxicity in normal cells?
A direct method to "protect" normal cells from this compound has not been identified. Current research focuses on two main strategies to improve its safety profile:
The table below summarizes potential strategies based on recent scientific findings.
| Strategy | Rationale & Proposed Combination | Key Supporting Evidence |
|---|---|---|
| Targeting Downstream Effectors | PDK1 stabilizes MYC oncoprotein via PLK1; inhibiting PLK1 disrupts this axis [2]. | Combination: this compound + PLK1 inhibitor (e.g., BI2536, rigosertib). |
| Leveraging Biomarkers | Tumors with high STAG2 protein expression show distinct drug sensitivities [4]. | Approach: Use STAG2 expression as biomarker; STAG2 WT cells may be more vulnerable to PI3K inhibition. |
| Combination with PI3K Inhibition | Concurrent inhibition of upstream (PI3K) and downstream (PDK1) nodes in same pathway may enhance efficacy [3]. | Combination: this compound + PI3K inhibitor (e.g., CAL-101). Shown to be synergistic in MCL cells [3]. |
| Location-Based Targeting | PDK1 was identified as 1 of 6 location-related genes for targeted intervention in colorectal cancer [5]. | Approach: Prioritize this compound investigation for tumors in specific anatomical locations (e.g., recto-sigmoid junction). |
FAQ 4: What are the key experimental protocols for testing these strategies?
Here are detailed methodologies for core experiments cited in the strategies above.
1. Cell Viability and Proliferation Assay (WST-1) This colorimetric assay measures the metabolic activity of viable cells and is commonly used to determine IC50 values for inhibitors like this compound [6] [1].
2. Cell Cycle Analysis by Flow Cytometry this compound has been shown to cause G2/M cell cycle arrest [3] [1]. This protocol assesses the DNA content of cells to determine their cell cycle phase.
3. Synergy Testing (Combination Studies) To evaluate if two drugs work synergistically (like this compound and a PI3K inhibitor), combination index (CI) values are calculated.
The following diagram illustrates the core signaling pathway targeted by this compound and the potential combination strategies discussed.
This compound is a potent, ATP-competitive inhibitor of 3-Phosphoinositide-dependent Kinase-1 (PDK1), which is the master kinase in the AGC kinase family [1] [2].
| Attribute | Detail |
|---|---|
| CAS Number | 702674-56-4 [3] [4] |
| Molecular Formula | C₂₀H₂₃BrN₈O [3] [4] |
| Molecular Weight | 471.35 g/mol [3] [4] |
| Primary Target (IC₅₀) | PDK1 (12-26 nM) [3] [2] |
| Key Mechanism | Blocks PDK1/Akt signaling pathway; induces G2/M cell cycle arrest and apoptosis in tumor cells [3] [4] [2]. |
Understanding the selectivity of this compound and its effects on cancer cells is crucial for experimental design and interpreting results.
Table 1: this compound In Vitro Selectivity Profile [3] [2] The data below, primarily from cell-free assays, shows this compound has strong selectivity for PDK1 over other kinases.
| Target | IC₅₀ / Inhibitory Effect | Notes / Context |
|---|---|---|
| PDK1 | 12 nM | Primary target; 9-fold more selective than PKA [3] [2]. |
| PKA | 110 nM | — |
| KDR (VEGFR) | 410 nM | — |
| CDK2/CyclinE | 650 nM | — |
| Chk1 | 830 nM | — |
| c-kit | 850 nM | — |
| AKT2 | >10 µM | Does not inhibit pre-activated AKT2, confirming it is a direct PDK1 inhibitor [3]. |
Table 2: Observed Cellular Phenotypes in Cancer Cell Lines [3] [4] [2] The following effects have been reported in various cancer cell lines, such as MDA-468 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
| Observed Effect | Experimental Context |
|---|---|
| G2/M Cell Cycle Arrest | Increased population of cells with 4N DNA content in MDA-468 cells [3] [2]. |
| Growth Inhibition & Apoptosis | Inhibition of anchorage-dependent growth; increased caspase-3/7 activity in tumor cells with elevated Akt activity [3] [4]. |
| Potent Soft Agar Growth Suppression | IC₅₀ of 0.32 µM in PC-3 cells; 96% inhibition of HCT-116 cell growth at 1 µM [3] [2]. |
Here are detailed methodologies for key experiments involving this compound, as cited in the literature.
Protocol 1: Kinase Assay for PDK1 Inhibition [3] [2] This protocol measures this compound's direct effect on PDK1 enzyme activity.
Protocol 2: Cell-Based Assay for Growth Inhibition & Viability [3] [2] This protocol is used to determine the effect of this compound on cell growth and viability.
Cell cycle analysis can present specific challenges. Here are some common problems and solutions, which are also applicable to experiments with this compound.
Problem: High CV (Coefficient of Variation) of G0/G1 Peak
Problem: Absence of G2/M Phase Population
Problem: High Proportion of Polyploidy (e.g., 8N cells)
The diagram below illustrates how this compound inhibits PDK1 to induce G2/M cell cycle arrest, synthesizing information from multiple research findings [3] [6] [1].
This diagram shows that this compound, by inhibiting PDK1, disrupts the activation of its key downstream effectors like RSK2, AKT, and S6K [1]. In B-cell lymphomas, for example, RSK2 plays a central role in this pathway [1]. The subsequent downregulation of Cdc25 phosphatases and upregulation of Wee1 kinase leads to the sustained inhibitory phosphorylation of the Cyclin B-CDK1 complex, which is the master regulator of the G2 to M transition [6]. This prevents the cell from entering mitosis, resulting in G2/M arrest [3] [2].
The Safety Data Sheet (SDS) classifies this compound with specific hazards and required precautions for safe handling [1].
| Aspect | Classification / Instructions |
|---|---|
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) [1]. |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects [1]. | | Precautionary Measures | Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Avoid release to the environment (P273). Avoid dust and aerosol formation. Use only with appropriate exhaust ventilation [1]. | | First Aid Measures | Eye contact: Flush with water and call a physician. Skin contact: Rinse thoroughly with water and call a physician. Ingestion: Wash out mouth with water; do NOT induce vomiting; call a physician [1]. | | Safe Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent) [1]. | | Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents [1]. |
This compound is a potent and specific PDK1 inhibitor with an IC₅₀ of 12 nM, showing high selectivity over other kinases like PKA and PKC in cell-free assays [2]. The table below summarizes key experimental data from supplier and research literature.
| Parameter | Details |
|---|---|
| Molecular Weight | 471.35 [1] [2]. |
| CAS Number | 702674-56-4 [1] [2]. |
| Chemical Formula | C₂₀H₂₃BrN₈O [1] [2]. |
| Purity | 99.8% [2]. |
| Solubility | DMSO: 94 mg/mL (199.42 mM) Ethanol: 94 mg/mL Water: Insoluble [2]. | | Key In Vitro Findings |
1. Kinase Assay for PDK1 Inhibition [2]
2. Cell-based Viability Assay [2]
The following diagram illustrates a generalized workflow for studying this compound's effects in a cell-based experiment, based on the described protocols.
Q1: What personal protective equipment (PPE) is required when handling this compound? A1: The SDS recommends using safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator is also advised to avoid inhalation of dust or aerosols [1].
Q2: How should I dispose of this compound and waste containing it? A2: Avoid release to the environment. Collect spillage and dispose of contents/container at an approved waste disposal plant in accordance with all local, state, and federal regulations [1].
Q3: My cell viability assay shows no effect after this compound treatment. What could be wrong? A3:
The quantitative data on this compound's efficacy is summarized in the table below.
| Cell Line / Context | Observed Effects / Efficiency | Key Findings |
|---|---|---|
| MDA-468 Breast Tumor Cells (express high levels of activated Akt) | Suppresses cell growth, increases caspase-3/7 activity, induces G2/M phase cell cycle arrest [1]. | Demonstrates cytotoxic and cytostatic effects in a susceptible cancer cell line. |
| Normal Primary Cells (PrECs, HMECs) | No effect on caspase-3/7 activation [1]. | Suggests a potential selective toxicity towards certain cancer cells over normal cells. |
| Mantle Cell Lymphoma (MCL) | Shows high efficiency in inhibiting cell growth [2]. | Indicates therapeutic potential in hematological cancers. |
| Breast Cancer under Hypoxia | Targeting PDK1 with this compound inhibits tumor growth, enhances cytotoxic T lymphocyte (CTL) activity, and improves the effectiveness of anti-PD-1/PD-L1 therapy [3]. | Highlights its role as a combination therapy agent to overcome immunosuppression in the tumor microenvironment. |
Here are detailed methodologies for key experiments that demonstrate this compound's effects, based on the cited research.
This protocol outlines how to test the effect of this compound on breast tumor cells (e.g., MDA-468).
This describes the methodology used to evaluate this compound in a more complex, physiological context.
The diagram below illustrates the mechanism by which this compound, by inhibiting PDK1, can counteract immunosuppression in the hypoxic tumor microenvironment of breast cancer, as revealed in recent research [3].
This pathway shows that this compound acts on a key node (PDK1) in a signaling cascade that links hypoxic stress to cancer cell immune evasion. Inhibiting PDK1 with this compound can thus enhance the effectiveness of immunotherapy [3].
| Solvent System | Composition | Recommended Concentration / Application | Key Characteristics |
|---|
| DMSO Stock | 100% DMSO | 27.5 mg/mL (212.16 mM) [1] | - Primary stock solution
Here are detailed methodologies for key experiments, including essential control setups.
This protocol is used to study BX-912's effects on cell cycle and apoptosis [1].
Workflow Diagram:
Methodology:
This protocol outlines oral administration and safety assessment in rodent models [3].
Workflow Diagram:
Methodology [3]:
Problem: Precipitation in aqueous buffer.
Problem: High background toxicity in vehicle control.
Problem: Inconsistent in vivo results.
This compound is a potent, direct, selective, and ATP-competitive PDK1 inhibitor with an IC₅₀ of 26 nM [1]. It blocks the PDK1/Akt signaling axis, which can lead to G2/M cell cycle arrest and apoptosis in tumor cells, making it a valuable tool for studying this pathway [2] [1].
BX-912 is a potent, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1), with an IC50 value of 12-26 nM [1] [2] [3]. Its primary effect is to selectively block the phosphorylation of Akt at Threonine 308 (Thr308) [4].
The diagram below illustrates how this compound acts within the PI3K/Akt signaling pathway.
Given this mechanism, a successful inhibition should show reduced p-Akt (Thr308). The signal for p-Akt (Ser473) may also be diminished, as phosphorylation at Thr308 facilitates subsequent phosphorylation at Ser473 [5]. If you see no change in the p-Akt (Thr308) signal, the inhibition might not be working effectively.
Here is a guide to diagnose and fix common issues that could affect your results.
| Issue & Potential Cause | Recommended Solution & Verification Steps |
|---|
| Inhibitor Activity & Specificity this compound is not effectively inhibiting PDK1. | - Verify inhibitor activity: Confirm the inhibitor is from a reputable source and has been stored correctly (at -20°C in DMSO) [1] [2].
| Issue & Potential Cause | Recommended Solution & Verification Steps |
|---|
| Protein Transfer Issues Inefficient transfer of proteins, especially higher molecular weight proteins, to the membrane. | - Check transfer efficiency: Use reversible protein stains (e.g., Ponceau S) on the membrane post-transfer to visualize total protein and confirm successful transfer from the gel.
Based on the literature, here is a detailed protocol for using this compound to inhibit PDK1 in cell-based assays.
1. Preparation of this compound Stock Solution - Solubility: this compound is highly soluble in DMSO. Prepare a stock solution, for example, at 10 mM [1] [2]. - Storage: Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles to maintain stability.
2. Cell Treatment - Seed cells at an appropriate density and allow them to adhere overnight. - Prior to treatment, replace the medium with fresh culture medium. - Add this compound from the stock solution directly to the culture medium to achieve the desired final concentration (e.g., 0.3 µM to 1 µM). A typical vehicle control is DMSO at the same dilution (e.g., 0.01%-0.1%) [6] [4]. - Incubate cells with the inhibitor for a predetermined time. In published research, treatments for 1 to 72 hours have been used, depending on the assay endpoint [1] [6]. For initial phospho-Akt detection, a treatment time of 1-2 hours may be sufficient [4].
3. Cell Lysis and Western Blot - Lyse cells using a RIPA buffer supplemented with fresh protease and phosphatase inhibitors. - Determine protein concentration using a standard assay (e.g., BCA). - Separate proteins by SDS-PAGE (e.g., 10% gel). - Transfer proteins to a PVDF or nitrocellulose membrane. The search results suggest PVDF may have a higher binding capacity, which can be beneficial [7]. - Block the membrane with 5% BSA in TBST for 1 hour at room temperature. - Probe with primary antibodies overnight at 4°C. Key antibodies for this experiment include: - Phospho-Akt (Thr308) - Phospho-Akt (Ser473) - Total Akt - GAPDH (or another loading control) - The following diagram outlines the core workflow for treating cells and preparing samples for Western blot analysis.
Q1: Does this compound affect the phosphorylation of Akt at Ser473? A1: While this compound directly inhibits PDK1-mediated phosphorylation at Thr308, the phosphorylation at Ser473 is carried out by a different complex (mTORC2). However, since phosphorylation at Thr308 is often a prerequisite for full activation and stability of the Ser473 site, you may observe a reduction in p-Akt (Ser473) as a downstream consequence of effective PDK1 inhibition [4] [5].
Q2: What is a good positive control cell line for this compound experiments? A2: Cancer cell lines with constitutive activation of the PI3K/Akt pathway are excellent positive controls. These include:
Q3: My total Akt signal is very weak or absent after transfer. What should I check? A3: This suggests a problem with protein transfer efficiency.
| Parameter | BX-912 | OSU-03012 |
|---|---|---|
| IC₅₀ (Potency) | 12 - 26 nM (cell-free assay) [1] [2] | 5 μM (cell-free assay) [3] [4] |
| Selectivity | High selectivity for PDK1 (9-fold > PKA; 105-fold > PKC) [1] | Also inhibits PAK phosphorylation and cell proliferation [4] |
| Mechanism | ATP-competitive inhibitor [1] [2] | ATP-competitive inhibitor [4] |
| Cellular Effects | Blocks PDK1/Akt signaling; induces G2/M cell cycle arrest and apoptosis in sensitive cells (e.g., MDA-468 breast cancer cells) [1] [2] | Inhibits Akt phosphorylation; induces apoptosis; overexpression of active PDK1 or Akt can partially rescue this effect [4] |
| Key Applications in Research | Used to study the role of PDK1 in cell survival, particularly in anchorage-independent growth and tumors with elevated Akt activity [1] | Studied for its anti-tumor effects in vivo on thyroid, prostate, and breast cancer xenografts [4] |
For researchers looking to validate or apply these findings, here are the key experimental methodologies cited in the literature.
To help visualize the role of PDK1 and how these inhibitors work, the diagram below outlines the key signaling pathway.
This diagram shows that PDK1 is a master regulator that activates Akt. Once active, Akt promotes signals for cell survival, proliferation, and resistance to therapy [5] [6]. Inhibitors like this compound and OSU-03012 block this pathway at the PDK1 level.
The table below summarizes the core experimental data available for this compound.
| Inhibitor | Reported IC₅₀ / Kd for PDK1 | Selectivity Note | Mechanism of Action |
|---|---|---|---|
| This compound | IC₅₀ = 26 nM [1] | 9-fold selective for PDK1 relative to PKA [1] | Direct, ATP-competitive [1] |
| Allosteric PIF-pocket ligands | Kd ~8-40 μM (e.g., Compound 4) [2] | Potentially higher (binds distinct, less conserved site) [2] | Allosteric; disrupts protein-protein interactions [2] |
This compound was identified as a potent and direct PDK1 inhibitor that blocks the PDK1/Akt signaling axis in tumor cells and can induce apoptosis or a G2/M cell cycle block [1]. Its characterization includes in vitro kinase assays, where it was found to block PDK1 activity in cancer cell lines with constitutive Akt activation [1].
Selectivity remains a central challenge in kinase inhibitor development. The search results highlight two primary approaches:
The diagram below illustrates the position of PDK1 in a key oncogenic signaling pathway and the two different inhibition strategies.
The table below summarizes the inhibitory activity of BX-912 and other aminopyrimidine compounds against a custom panel of 16 kinases. The data is from a 2012 study that screened compounds at a concentration of 1 μM [1].
Table 1: Inhibition of Kinase Panel by Aminopyrimidine Compounds (at 1 μM) [1]
| Compound | Number of Kinases Inhibited ≥90% (PoC ≤10) |
|---|---|
| This compound | 14 |
| BX-795 | 16 |
| MRT67307 | 12 |
| MRT68921 | 13 |
| GSK8612 | 1 |
| Compound 9 | 13 |
| Compound 18 | 16 |
Key Findings:
The provided data was generated using the following experimental protocol [1]:
This compound was originally designed as a PDK1 inhibitor [1]. Research into PDK1 signaling has revealed its role in a critical oncogenic pathway that stabilizes the MYC protein, a key driver in many cancers.
The diagram below illustrates this PDK1-PLK1-MYC signaling axis, which connects the PI3K pathway to MYC-driven tumorigenesis [2].
This pathway shows how hyperactive PDK1 directly activates PLK1, which in turn phosphorylates and stabilizes the MYC oncoprotein, leading to enhanced tumor formation and cancer stem cell characteristics [2].
| Feature | BX-795 | BX-912 |
|---|---|---|
| Molecular Weight | 627.93 g/mol (HCl salt) [1] | 470.12 g/mol [2] |
| Primary Known Targets | PDK1, TBK1, IKKε [3] [1] [4] | PDK1 [5] [2] [6] |
| Reported Antiviral Mechanisms | - Inhibits HSV-1 & HSV-2 replication by blocking JNK/p38 pathways, reducing viral gene expression (ICP0, ICP27, gD) [3].
The following details from specific research protocols can help you interpret the data in the table.
BX-795's effects are mediated through its interaction with multiple kinase pathways. The diagram below maps these complex mechanisms.
The diagram illustrates the multi-target nature of BX-795. Its antiviral activity is largely attributed to the inhibition of key host kinases that viruses exploit for their replication cycle [7] [3]. Its utility in cell engineering and immunology stems from its ability to suppress the innate antiviral response to lentiviral infection and to skew T-cell activation away from an inflammatory phenotype [9] [4].
To make a definitive choice between these inhibitors for your specific research, you would likely need to consult more specialized resources or perform direct experimental comparisons.
| Cancer Cell Type | Experimental Context | Key Findings & Efficacy Metrics | Proposed Primary Mechanism |
|---|---|---|---|
| Ovarian High-Grade Serous Carcinoma (HGSC) | In vitro cell lines [1] [2] | Strong single-agent activity; synergy with PARP inhibitor Olaparib, independent of BRCA status [1] [2]. | PDPK1 (PDK1) inhibition and, unexpectedly, functional off-target inhibition of HES1, inducing mitotic catastrophe [1] [2]. |
| Various Tumor Cell Lines (e.g., PC-3, MDA-468, HCT-116) | In vitro studies [3] | - IC50 for growth inhibition in soft agar: 0.32 µM (varies by cell line) [3].
A 2025 study revealed that this compound's anti-cancer activity in ovarian HGSC is not solely due to PDK1 inhibition but also involves an off-target effect on the protein HES1. The diagram below illustrates this novel mechanism.
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
Kinase Activity Assay (from vendor information [3]):
Cell-Based Viability and Cycle Analysis (from vendor information [3]):
Proteome Integral Solubility Alteration (PISA) Assay (from 2025 study [1] [2]):
The table below summarizes the quantitative data available for BX-912 and other PDK1 inhibitors. Please note that direct comparisons should be made with caution as data may come from different experimental settings.
| Inhibitor Name | Reported IC₅₀ (PDK1) | Key Selectivity Notes | Primary MoA |
|---|---|---|---|
| This compound | 12 nM [1], 26 nM [2] | ~9-fold selective over PKA; ~105-fold over PKC; ~600-fold over GSK3β in cell-free assays [1]. | ATP-competitive [1] [2] |
| GSK2334470 | 10 nM [3] | Highly specific; tested against 93 other kinases including 13 AGC family kinases with no activity [4] [3]. | Potent and specific PDK1 inhibition [4] |
| BX795 | 6 nM [3] | Also a potent inhibitor of TBK1 and IKKε (IC₅₀ of 6 nM and 41 nM, respectively) [3]. | PDK1, TBK1, and IKKε inhibition [3] |
| OSU-03012 | 5 µM (IC₅₀) [3] | Derivative of Celecoxib [5]. | PDK1 inhibitor [3] |
For researchers aiming to replicate or understand these findings, here is a summary of key experimental methodologies and contextual data.
The activity of this compound was initially characterized using specific kinase assay formats [1]:
The biological activity of this compound extends beyond simple enzyme inhibition:
To help visualize the role of PDK1 and its inhibitors in cellular signaling, the following diagram outlines the core pathway:
When planning experiments with PDK1 inhibitors, consider that their effects are highly context-dependent. The cellular model (2D vs. 3D culture) and the activation status of upstream pathways (like PTEN mutation) can significantly influence the observed outcomes [6] [4].
The search results I obtained lack a unified, head-to-head comparative study under identical conditions. To build a more definitive guide:
The table below summarizes the key characteristics and experimental data for this compound and MRT67307.
| Feature | This compound | MRT67307 |
|---|---|---|
| Primary Designed Target | PDK1 (3-phosphoinositide-dependent kinase 1) [1] | TBK1/IKKε [2] |
| TBK1/IKKε Inhibition | Potent inhibitor of TBK1 [3] [1] | Potent, reversible inhibitor of TBK1 and IKKε [2] |
| Reported IC₅₀ for TBK1 | Information not available in search results | 19 nM (cell-free assay) [4] |
| Key Off-Target Activities | PDPK1 (primary target) [1]; Broad kinome inhibition (14/16 kinases in a panel) [3] | ULK1/ULK2 (IC₅₀ of 45 nM and 38 nM) [5]; Does not inhibit IKKα or IKKβ [2] [4] |
| Selectivity | Poor kinome-wide selectivity; inhibits many understudied kinases [3] | Improved selectivity compared to this compound; does not affect canonical IKKs involved in NF-κB signaling [2] |
| Functional Evidence | Minimal enhancement of β-cell regeneration in zebrafish [1] | Blocks autophagy by inhibiting ULK1; attenuates lung inflammation in SARS-CoV-2 challenged mice [6] [5] |
Here are the key experimental findings and the methods used to obtain them.
To better visualize the key pathway and experimental approach discussed, the following diagrams outline the shared signaling axis and a typical workflow for testing compound efficacy in a disease model.
Your choice between these inhibitors should be guided by the specific needs of your experiment:
The core difference in this compound's performance is summarized in the table below, which compares data from biochemical (cell-free) and cellular assays.
| Assay Type | Target | Reported IC₅₀ / Activity | Experimental Context / Cell Line |
|---|---|---|---|
| Biochemical (Cell-free) | PDK1 | 12 nM [1] | Direct kinase assay with purified recombinant human PDK1 [1]. |
| PKA | 110 nM [1] | Cell-free assay [1]. | |
| KDR | 410 nM [1] | Cell-free assay [1]. | |
| Cellular | PDK1/Akt Signaling | IC₅₀ ~0.1-0.5 μM [1] | Inhibition of signaling in tumor cells (e.g., PC-3, MDA-468) [1]. |
| Growth Inhibition (Soft Agar) | IC₅₀ of 0.32 μM [1] | PC-3 prostate cancer cells [1]. | |
| Cell Cycle (G2/M Block) | Effect at ~1 μM [1] | MDA-468 breast cancer cells [1]. | |
| SEV Release Pathway | Used at 20 μM [2] | Inhibition of PDK1 in 1C11 and HeLa cell lines to study small extracellular vesicle release [2]. |
A key reason for the difference in IC₅₀ values is that this compound is an ATP-competitive inhibitor [3] [1]. In a simplified biochemical assay with low ATP concentrations, it appears very potent. However, in a cell, the high concentration of ATP competes with the inhibitor, reducing its apparent potency [1].
To understand the data, it's helpful to know how these values were determined.
This protocol measures the direct inhibition of PDK1 enzyme activity [1].
This protocol evaluates the effect of this compound on the viability of cancer cells [1].
Research has elucidated how this compound modulates specific cellular pathways. A 2025 study used it to investigate the regulation of Small Extracellular Vesicle release [2]. The following diagram illustrates the pathway and the points where this compound acts.
In this pathway, this compound inhibits PDK1, which is part of a balanced control system regulating ADAM sheddase activity and the final detachment of small extracellular vesicles from the cell surface [2].
Irritant